YE120

GPR35 Dynamic Mass Redistribution Potency Comparison

YE120 (CAS 383124-82-1) is a uniquely differentiated, high-potency GPR35 agonist (DMR EC50 32.5 nM) with a pronounced 319-fold signaling bias versus β-arrestin recruitment. Validated in colonic epithelial wound healing models, it upregulates fibronectin and integrin α5, making it indispensable for IBD and mucosal repair research. Unlike zaprinast or pamoic acid, YE120 delivers consistent human receptor potency and defined partial β-arrestin agonism, ensuring assay reproducibility. Ideal as a reference agonist for DMR screening and pathway-selective ligand discovery. Procure with confidence to advance your GPCR drug discovery programs.

Molecular Formula C16H9Cl2N3O
Molecular Weight 330.2 g/mol
CAS No. 383124-82-1
Cat. No. B1684258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYE120
CAS383124-82-1
Synonyms2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile
YE 120
YE-120
YE120 cpd
Molecular FormulaC16H9Cl2N3O
Molecular Weight330.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C#N)C#N)OC1(C)C2=CC(=C(C=C2)Cl)Cl)C#N
InChIInChI=1S/C16H9Cl2N3O/c1-9-12(8-21)15(10(6-19)7-20)22-16(9,2)11-3-4-13(17)14(18)5-11/h3-5H,1-2H3
InChIKeyRSWZFAPYKOARNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YE120 GPR35 Agonist: Technical Specifications and Baseline Data for Research Procurement


YE120 (CAS 383124-82-1, 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile) is a synthetic small-molecule agonist of the orphan G protein-coupled receptor GPR35 [1]. It is supplied as a solid with typical vendor purity specifications of ≥98% by HPLC and a molecular weight of 330.17 g/mol . YE120 is routinely used as a pharmacological tool compound to probe GPR35 signaling in inflammatory bowel disease, mucosal repair, and cancer biology research applications [1].

Why Generic Substitution of GPR35 Agonists is Scientifically Unsound: The Case for YE120


GPR35 agonists are not functionally interchangeable. YE120 (EC50 = 32.5 nM) exhibits 5-fold greater potency than the prototypical agonist zaprinast (EC50 = 163 nM) in DMR assays [1]. Even within the same chemical series, YE120 demonstrates 2-fold greater potency than its close analog YE210 (EC50 = 63.7 nM) [1]. Critically, YE120 acts as a full agonist in DMR assays but a partial agonist in β-arrestin translocation (EC50 = 10.2 μM) . This biased signaling profile means substituting YE120 with other agonists like pamoic acid (EC50 = 79 nM) or zaprinast (EC50 = 163 nM) will yield different functional outcomes in GPR35-dependent assays [1][2].

YE120 Quantitative Evidence Guide: Head-to-Head Comparisons for GPR35 Agonist Selection


YE120 Exhibits 5-Fold Greater GPR35 Agonist Potency than Zaprinast in DMR Assays

YE120 (EC50 = 32.5 ± 1.7 nM) is 5.0-fold more potent than zaprinast (EC50 = 163 ± 19 nM) in activating GPR35-mediated dynamic mass redistribution (DMR) in HT-29 human colorectal adenocarcinoma cells [1].

GPR35 Dynamic Mass Redistribution Potency Comparison

YE120 Demonstrates 2-Fold Superior GPR35 Potency Relative to Structural Analog YE210

Among the novel GPR35 agonists identified in the same study, YE120 (EC50 = 32.5 ± 1.7 nM) is 2.0-fold more potent than the thienothiophene derivative YE210 (EC50 = 63.7 ± 4.1 nM) in DMR assays [1].

GPR35 Structural Analog SAR

YE120 Promotes Wound Closure in Colonic Epithelial Cells with Functional GPR35 Specificity

YE120 (10 µM) promotes wound closure in YAMC and IEC-6 intestinal epithelial cell monolayers, an effect that is completely reversed by the selective GPR35 antagonist CID2745687, confirming on-target GPR35-mediated activity [1]. In parallel assays, the GPR35 agonists zaprinast and pamoic acid similarly promoted wound repair, but direct quantitative comparisons of efficacy between agonists were not reported [2].

Mucosal Repair Wound Healing GPR35 Antagonism

YE120 Agonist Activity is Confirmed to be GPR35-Specific via Multiple Orthogonal Assays

The agonist activity of YE120 is specific to GPR35, confirmed by: (1) DMR antagonist assays, (2) GPR35 knockdown with siRNA, (3) receptor internalization assays, and (4) Tango β-arrestin translocation assays [1]. This multi-assay validation is not universally reported for other commonly used GPR35 agonists such as pamoic acid and zaprinast in a single comprehensive study.

Target Specificity GPR35 Receptor Internalization

Recommended Research Applications for YE120 GPR35 Agonist


Investigating GPR35-Mediated Signaling in Inflammatory Bowel Disease (IBD) Models

YE120 is an optimal tool for studying GPR35 function in colonic epithelial cells due to its high potency (EC50 = 32.5 nM) and validated GPR35 specificity . Its demonstrated ability to promote wound closure in intestinal epithelial cell monolayers, an effect reversible by the selective antagonist CID2745687, makes it particularly suitable for mucosal repair assays in IBD research [1].

Screening for GPR35-Dependent Phenotypes in Cancer Cell Proliferation Assays

The superior potency of YE120 relative to zaprinast (5-fold) and YE210 (2-fold) allows for robust GPR35 activation at lower concentrations, minimizing potential cytotoxicity or off-target effects in long-term proliferation assays . This is critical when screening for GPR35-dependent growth phenotypes in gastric or colorectal cancer cell lines where GPR35 is overexpressed.

Validating GPR35 as a Target in Biased Signaling and β-Arrestin Recruitment Studies

YE120 exhibits a unique signaling bias profile, acting as a full agonist in DMR assays (EC50 = 32 nM) but a partial agonist in β-arrestin translocation (EC50 = 10.2 μM) . This differential efficacy across pathways makes YE120 a valuable reference compound for studies investigating ligand-biased signaling at GPR35 and for comparing the signaling profiles of novel GPR35 ligands.

Positive Control in GPR35 Antagonist Screening Campaigns

Due to its well-characterized potency, validated specificity, and commercial availability, YE120 serves as an ideal positive control agonist for screening and profiling novel GPR35 antagonists . Its activity is reliably blocked by known antagonists such as CID2745687, providing a robust assay window for identifying and characterizing new GPR35 modulators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for YE120

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.